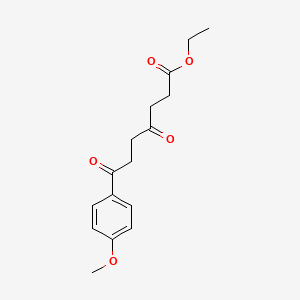

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-21-16(19)11-7-13(17)6-10-15(18)12-4-8-14(20-2)9-5-12/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDWJNGBUQHLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729069 | |

| Record name | Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-06-6 | |

| Record name | Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Introduction

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a dicarbonyl compound with potential applications in medicinal chemistry and materials science as a versatile building block. Its structure, featuring a substituted aromatic ring and a β-keto ester moiety, makes it an attractive precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development. The outlined synthetic strategy is a robust three-step process, commencing with a Friedel-Crafts acylation, followed by an esterification, and culminating in a Claisen-type condensation to construct the final carbon skeleton. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is accomplished through a three-step reaction sequence as depicted below.

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anisole | 108.14 | 10.8 g (10.9 mL) | 0.10 |

| Glutaric Anhydride | 114.10 | 11.4 g | 0.10 |

| Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (CH₂Cl₂) | - | 150 mL | - |

| 2M Hydrochloric Acid | - | 100 mL | - |

| Water | - | 100 mL | - |

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve glutaric anhydride (11.4 g, 0.10 mol) in dichloromethane (50 mL).

-

Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anisole (10.8 g, 0.10 mol) dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

After the addition of anisole, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with water (100 mL).

-

Extract the organic layer with a 10% aqueous sodium carbonate solution (3 x 50 mL).

-

Combine the basic aqueous extracts and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C. The expected product is 4-(4-methoxyphenyl)-4-oxobutanoic acid. [1]

Part 2: Synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (Intermediate 2)

The carboxylic acid functionality of the intermediate from Part 1 is converted to an ethyl ester via Fischer esterification. [2]This reaction is an acid-catalyzed equilibrium process. Using a large excess of ethanol helps to drive the equilibrium towards the product side. Concentrated sulfuric acid serves as the catalyst. [3]

Reaction Scheme

Caption: Fischer esterification of the keto-acid.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 208.21 | 20.8 g | 0.10 |

| Ethanol (absolute) | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | 10 g | - |

| Diethyl Ether | - | 100 mL | - |

-

In a 250 mL round-bottom flask, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (20.8 g, 0.10 mol) in absolute ethanol (150 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL). [4]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. The product can be further purified by vacuum distillation or column chromatography.

Part 3: Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (Final Product)

This final step involves the acylation of the enolate of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the ester, forming an enolate. [5]This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, ethyl malonyl chloride. This reaction is a variation of the Claisen condensation. [6][7]

Reaction Scheme

Caption: Acylation of the keto-ester enolate.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | 236.27 | 23.6 g | 0.10 |

| Sodium Ethoxide (NaOEt) | 68.05 | 7.5 g | 0.11 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

| Ethyl Malonyl Chloride | 150.57 | 16.6 g | 0.11 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| 1M Hydrochloric Acid | - | 50 mL | - |

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a condenser and a dropping funnel.

-

Cool the sodium ethoxide solution to 0-5 °C.

-

Add a solution of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (23.6 g, 0.10 mol) in anhydrous ethanol (20 mL) dropwise to the stirred sodium ethoxide solution.

-

Stir the mixture at 0-5 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, prepare a solution of ethyl malonyl chloride (16.6 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

-

Add the ethyl malonyl chloride solution dropwise to the enolate solution at 0-5 °C over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding 1M hydrochloric acid (50 mL) until the solution is acidic (pH ~5-6).

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of functional groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated sulfuric acid is highly corrosive. Add it carefully and slowly to the reaction mixture.

-

Sodium metal is highly reactive with water and ethanol. The preparation of sodium ethoxide should be carried out under an inert atmosphere and with extreme caution.

-

Ethyl malonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

References

-

Chemsrc. (2023, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Studocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

-

Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. [Link]

-

IJRET. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

YouTube. (2020, November 7). Fischer Esterification [Video]. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

University of Idaho. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

Sources

- 1. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

Application Note & Protocol: High-Purity Isolation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, a versatile β-dicarbonyl intermediate crucial for the synthesis of various heterocyclic compounds and complex molecular architectures.[1] Given the compound's structural features, particularly the 1,3-diketone moiety, purification requires careful consideration to prevent degradation while efficiently removing synthetic precursors and byproducts.[2] We present two primary protocols: a bulk purification via recrystallization and a high-purity polishing step using column chromatography. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed, step-by-step protocols grounded in established chemical principles.

Introduction and Chemical Profile

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a valuable synthetic building block. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and complex purification challenges in subsequent synthetic steps. The compound possesses a β-keto ester functionality and a separate ketone, making it moderately polar. Its structure suggests that it is likely a solid at room temperature, similar to related dioxobutanoates.

Table 1: Chemical Properties of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₅ |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate |

| Physical Form | Expected to be a white to off-white solid |

| Key Features | Contains a β-keto ester and a ketone moiety |

Synthetic Context and Anticipated Impurity Profile

To develop a robust purification strategy, one must understand the potential impurities originating from the synthesis. A common and efficient route to this class of compounds is the Claisen condensation reaction. In this proposed synthesis, the enolate of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[3] is reacted with diethyl oxalate.[4]

Figure 1: Proposed synthesis and resulting impurity profile.

Based on this synthetic route, the crude product is likely to contain:

-

Unreacted Starting Materials: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate and diethyl oxalate.

-

Base and Salts: Residual condensation base (e.g., sodium ethoxide) and its salts after workup.

-

Solvent: Residual reaction solvent (e.g., ethanol, THF).

-

Self-Condensation Products: Minor amounts of byproducts from the self-condensation of the starting ketone.

Overall Purification Strategy

A two-stage purification strategy is recommended to achieve high purity efficiently. The first stage involves a bulk purification via recrystallization to remove the majority of impurities from the crude solid. The second stage utilizes flash column chromatography for fine polishing, separating the target compound from structurally similar impurities.

Figure 2: High-level purification workflow.

Protocol 1: Bulk Purification by Recrystallization

Principle: This technique exploits the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Recommended Solvent System: Ethanol or an Isopropanol/Hexane mixture. Ethanol is a good starting point due to the polarity of the ester and ketone groups.

Step-by-Step Protocol:

-

Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) in a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too non-polar. If it doesn't dissolve upon heating, the solvent is too polar. The ideal solvent dissolves the solid when heated but allows for crystal formation upon cooling.

-

Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Add the solvent in small portions while heating the mixture (e.g., on a hot plate with stirring).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5][6]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by Thin Layer Chromatography (TLC).

Protocol 2: High-Purity Polishing by Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Expert Insight: Some β-dicarbonyl compounds can exhibit instability on silica gel, potentially leading to isomerization or decomposition.[2] It is therefore advisable to use silica gel with a neutral pH and to perform the chromatography expeditiously.

Table 2: Column Chromatography Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40% EtOAc) | Allows for efficient separation of non-polar impurities first, followed by the elution of the product. |

| Loading Method | Dry Loading | Recommended for solids to ensure a narrow starting band and better separation. |

| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | To track the separation and identify fractions containing the pure product. |

Step-by-Step Protocol:

-

Eluent Preparation: Prepare a stock of the starting eluent (e.g., 10% Ethyl Acetate in Hexane) and the final eluent (e.g., 40% Ethyl Acetate in Hexane).

-

Column Packing: Pack a glass chromatography column with a slurry of silica gel in the starting eluent. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Preparation (Dry Loading): Dissolve the semi-purified product from Protocol 1 in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder of the sample adsorbed onto the silica.

-

Column Loading: Carefully add the prepared dry-loaded sample to the top of the packed column, creating a thin, uniform layer.

-

Elution: Begin eluting the column with the starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Quality Control and Data Summary

The purity of the final product should be confirmed using a combination of analytical techniques.

-

TLC/HPLC: To confirm the absence of impurities. Note that β-diketones can sometimes show poor peak shape in HPLC due to keto-enol tautomerism.[8]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

-

Melting Point: A sharp melting point range is indicative of high purity.

Table 3: Summary of Purification Outcomes

| Method | Typical Purity | Expected Yield | Pros | Cons |

| Recrystallization | 85-95% | 60-80% | Fast, inexpensive, scalable for bulk material. | Lower resolution, potential for product loss in mother liquor. |

| Column Chromatography | >98% | 70-90% (of loaded material) | High resolution, excellent for removing trace impurities. | Slower, requires more solvent and materials, potential for product degradation on silica.[2] |

Conclusion

The successful purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is readily achievable through a logical, two-stage process. Initial bulk purification via recrystallization from ethanol effectively removes major impurities, followed by flash column chromatography with an ethyl acetate/hexane gradient to afford the product in high purity. Careful execution and in-process monitoring via TLC are essential for maximizing both yield and purity, ensuring the intermediate is suitable for demanding downstream applications in research and development.

References

-

Puerta, A., & Valenti, P. (2020). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. Available at: [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]

-

MDPI. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

- Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.

-

ResearchGate. (2018). β-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Available at: [Link]

-

Ataman Kimya. DIETHYL OXALATE. Available at: [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

Application Notes for the Recrystallization of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Abstract

This document provides a comprehensive technical guide for the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate via recrystallization. As a key intermediate in medicinal chemistry and organic synthesis, achieving high purity of this diketo-ester is critical for ensuring predictable reaction outcomes and the integrity of downstream products. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles governing the recrystallization of this specific molecule, a systematic protocol for solvent selection, a detailed methodology for the purification process, and a robust troubleshooting framework. By integrating theoretical principles with practical, field-proven insights, this document serves as a self-validating system for developing a tailored and effective purification protocol.

Scientific Foundation: Causality in Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1] The success of this method hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature but low solubility at ambient or reduced temperatures.[1] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. This process is selective; impurity molecules, being present in much lower concentrations, do not achieve saturation and remain dissolved in the solvent, known as the mother liquor.[2]

Molecular Structure and its Implications for Solvent Selection

A rational approach to solvent selection begins with an analysis of the molecular structure of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate .

-

Aromatic System (4-methoxyphenyl group): The presence of an electron-rich aromatic ring suggests that solvents capable of engaging in favorable π-π stacking or dipole-dipole interactions will be effective solubilizers at higher temperatures. Alcohols, such as ethanol, are often excellent solvents for aromatic compounds.[3]

-

Dicarbonyl Functionality (Ketone and Ester): The molecule contains two ketone groups and an ethyl ester, introducing significant polarity. Solvents of intermediate polarity, like ethyl acetate or acetone, are generally compatible with these functional groups.[4]

-

1,5-Diketone System: This structural motif is a key feature. The purification of 1,5-diketones can sometimes be achieved from solvents like ethyl acetate.

-

Keto-Enol Tautomerism: The β-dicarbonyl portion of the molecule can exist in equilibrium between its keto and enol forms.[5][6] This equilibrium is highly dependent on the solvent's polarity.[3] The enol tautomer can form intramolecular hydrogen bonds, which can affect its solubility and crystallization behavior.[7][8]

-

Aliphatic Chain: The flexible heptanoate chain adds nonpolar character to the molecule, influencing its solubility in less polar solvents.

Given these features, a solvent that can balance the polarity of the carbonyl groups with the characteristics of the aromatic ring is likely to be successful. A structurally related compound, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a solid with a melting point of 52-57 °C, and a similar compound, ethyl 7-(4-fluorophenyl)-4,7-dioxoheptanoate, has a melting point of 73 °C.[9] This strongly suggests our target compound is a solid at room temperature and provides a crucial parameter for avoiding "oiling out," a common recrystallization failure mode where the compound melts in the hot solvent instead of dissolving.[10]

Experimental Protocol: A Systematic Approach

Phase 1: Solvent Screening

The initial phase involves small-scale solubility tests to identify a suitable solvent or a pair of solvents (a "good" solvent and a "bad" anti-solvent).

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Primary Candidates | Role in Mixed Systems |

| Alcohols | Ethanol, Isopropanol | Good Solvent |

| Esters | Ethyl Acetate | Good Solvent |

| Ketones | Acetone | Good Solvent |

| Ethers | tert-Butyl methyl ether (MTBE) | Good Solvent |

| Hydrocarbons | Heptane, Hexanes | Bad/Anti-Solvent |

| Aqueous | Water | Bad/Anti-Solvent |

Screening Procedure:

-

Ambient Temperature Test: To a series of small test tubes, add ~20 mg of the crude Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. Add 0.5 mL of a candidate solvent to each and agitate.

-

Ideal Outcome: The compound is sparingly soluble. This is a strong candidate for a single-solvent recrystallization.

-

Soluble: The solvent is too effective at room temperature. Designate it as a potential "good" solvent for a mixed-solvent system.

-

Insoluble: The solvent is a potential "bad" anti-solvent for a mixed-solvent system.

-

-

Elevated Temperature Test: Gently heat the test tubes containing sparingly soluble samples. Add the solvent dropwise until the solid just dissolves.

-

Causality: The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of solvent is key to maximizing recovery.[2]

-

-

Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

-

Successful Outcome: A voluminous precipitate of crystals forms.

-

Troubleshooting: If no crystals appear, the solution may be supersaturated. Induce crystallization by scratching the inner wall of the test tube with a glass rod or by adding a "seed" crystal of the compound. If the compound "oils out," the solvent's boiling point is likely higher than the compound's melting point. A lower boiling solvent or a different solvent system is required.[10]

-

Phase 2: The Recrystallization Workflow

Based on the screening results, the following detailed protocol can be implemented. This example assumes ethanol was identified as a suitable single solvent.

Workflow Diagram

Caption: Step-by-step recrystallization workflow.

Detailed Protocol:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal amount of ethanol to form a slurry. Heat the flask on a hotplate with stirring and bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until all the solid has just dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any residual mother liquor.

-

Drying: Dry the purified crystals to a constant weight, either air-drying or in a vacuum oven at a temperature significantly below the expected melting point.

Troubleshooting and Self-Validation

A robust protocol is self-validating. The purity of the recrystallized material should be assessed (e.g., by melting point analysis, TLC, or NMR spectroscopy) to confirm the effectiveness of the procedure.

Table 2: Troubleshooting Common Recrystallization Issues

| Issue | Root Cause | Corrective Action |

| Oiling Out | Compound's melting point is below the solvent's boiling point; high impurity load. | Reheat to dissolve the oil, add more of the "good" solvent, and cool very slowly. Consider switching to a lower-boiling solvent or a different solvent system. |

| No Crystal Formation | Solution is not saturated (too much solvent used); supersaturation. | Boil off excess solvent. Induce crystallization by scratching the flask or adding a seed crystal. |

| Poor Recovery | Too much solvent used; washing with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; wash crystals only with ice-cold solvent; ensure filtration apparatus is pre-heated. |

| Product Remains Colored | Inefficient removal of colored impurities. | Repeat recrystallization with the addition of activated charcoal followed by hot filtration. |

Safety and Handling

-

Ventilation: All operations involving organic solvents must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Ignition Sources: Organic solvents are often flammable. Ensure no open flames or spark sources are in the vicinity.

-

Chemical Hazards: Consult the Safety Data Sheets (SDS) for all solvents. While an SDS for the target compound is not available, assume it may be an irritant and handle with care.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Online forum post]. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

-

Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

MOLBASE. (n.d.). ethyl 7-(4-fluorophenyl)-4,7-dioxoheptanoate. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Professor Dave Explains. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. m.molbase.com [m.molbase.com]

- 10. Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4- methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1- yl)phosphonate; application of olefin cross metathesis. | [Pakistan Journal of Chemistry • 2015] | PSA • ID 36689 [psa.pastic.gov.pk]

Application Note: High-Purity Isolation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate using Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, a moderately polar diketo-ester, utilizing silica gel flash column chromatography. The methodology herein is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of complex organic molecules. By elucidating the causality behind experimental choices, from stationary phase selection to mobile phase optimization via Thin-Layer Chromatography (TLC), this guide serves as a self-validating system for achieving high-purity Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Introduction: The Rationale for Chromatographic Purification

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a multifunctional organic compound characterized by the presence of an ethyl ester, two ketone functionalities, and a methoxy-substituted aromatic ring. Synthetic routes to such molecules often yield a crude product containing unreacted starting materials, reaction byproducts, and other impurities. Given the compound's potential application in pharmaceutical and materials science, achieving a high degree of purity is paramount for accurate downstream biological evaluation and material characterization.

Column chromatography is the technique of choice for the purification of moderately polar, non-volatile organic compounds.[1][2] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). By carefully selecting the stationary and mobile phases, one can exploit the differences in polarity of the compounds in the mixture to achieve efficient separation. For β-keto esters and related structures, silica gel chromatography using a hexane-ethyl acetate mobile phase system is a well-established and effective purification strategy.[3][4]

This guide will systematically walk through the process, from initial reaction work-up to the final isolation of the pure compound, with a strong emphasis on the underlying scientific principles that govern each step.

Physicochemical Properties and Predicted Chromatographic Behavior

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₅ | PubChem |

| Molecular Weight | 290.31 g/mol | PubChem |

| Predicted Polarity | Moderately Polar | Inferred from structure |

| Key Functional Groups | Ethyl ester, two ketones, ether (methoxy), aromatic ring | Inferred from structure |

The presence of the ester and two ketone groups imparts significant polarity to the molecule, suggesting strong interaction with the polar silica gel stationary phase. The aromatic ring and the aliphatic chain contribute to its non-polar character. This amphiphilic nature necessitates a mobile phase of intermediate polarity to achieve an optimal elution profile.

Experimental Workflow: From Crude Product to Pure Isolate

The purification process can be logically broken down into four key stages: initial sample preparation, TLC method development, scaling up to flash column chromatography, and post-chromatography analysis.

Caption: A streamlined workflow for the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Detailed Protocols

Materials and Reagents

-

Crude Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

-

Silica gel (60 Å, 40-63 µm particle size)

-

TLC plates (silica gel 60 F₂₅₄)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Celite (optional, for dry loading)

-

Glass column for flash chromatography

-

Air pressure source or flash chromatography system

-

Fraction collection tubes

-

Rotary evaporator

Step 1: Preliminary Sample Preparation

Before chromatographic purification, it is crucial to perform an aqueous work-up of the crude reaction mixture to remove any water-soluble impurities, such as salts or polar starting materials.

-

Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Step 2: TLC Method Development for Optimal Solvent System

The key to a successful column separation is the selection of an appropriate mobile phase. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems and determining the optimal eluent composition.[5][6]

-

Prepare a stock solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

-

Spot a small amount of the stock solution onto the baseline of a TLC plate.

-

Develop the TLC plate in a chamber containing a pre-determined mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Visualize the developed plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

The ideal solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.2-0.4.[6] This ensures that the compound will travel through the column at a reasonable rate and be well-separated from less polar and more polar impurities.

Table 2: Example TLC Solvent System Optimization

| Hexane:Ethyl Acetate Ratio | Rf of Target Compound | Observation |

| 9:1 | ~0.1 | Too low, compound is too retained. |

| 7:3 | ~0.3 | Good separation from baseline impurities. |

| 1:1 | ~0.6 | Too high, poor separation from less polar impurities. |

Based on this example, a 7:3 hexane:ethyl acetate mixture would be a suitable starting point for the column chromatography.

Step 3: Flash Column Chromatography Protocol

This protocol is designed for manual flash column chromatography but can be adapted for automated systems.

-

Column Packing:

-

Securely clamp a glass column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing.

-

Add another thin layer of sand on top of the silica bed.

-

Equilibrate the column by running the mobile phase through it until the silica bed is stable.[2]

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed using a pipette.

-

Dry Loading: For less soluble compounds or for improved band sharpness, dissolve the crude product in a suitable solvent, add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

-

Collect fractions of a suitable volume in test tubes or vials.

-

Monitor the progress of the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the same mobile phase.

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. biotage.com [biotage.com]

- 6. yamazenusa.com [yamazenusa.com]

Application Notes & Protocols for the Characterization of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Introduction

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS No. 1188265-06-6) is a dicarbonyl compound incorporating a keto-ester functionality and an aromatic methoxyphenyl group.[1][2][3] Its structural complexity, with multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

The strategic selection of the analytical techniques described is based on the specific structural features of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate: the aromatic ring, the ketone and ester carbonyl groups, and the aliphatic chain. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties is crucial for method development. While experimental data for this specific molecule is scarce in publicly available literature, we can predict certain characteristics based on its structure and analogous compounds.

| Property | Predicted Value/Characteristic | Rationale/Significance |

| Molecular Formula | C₁₆H₂₀O₅ | Confirmed from multiple sources.[2][3] |

| Molecular Weight | 292.33 g/mol | Calculated from the molecular formula.[2] |

| Appearance | White to off-white solid | Typical for similar aromatic keto esters.[4] |

| Melting Point | 50-70 °C (estimated) | Based on related structures like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (mp 52-57 °C).[4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The ester and aromatic ether groups provide some polarity, while the overall structure is largely non-polar. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Rationale for Use

-

¹H NMR: Provides detailed information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for the verification of the aliphatic chain, the ethyl ester group, the methoxy group, and the substitution pattern of the aromatic ring.

-

¹³C NMR: Determines the number of chemically distinct carbon atoms and their electronic environments. This is crucial for identifying the carbonyl carbons of the ketones and the ester, the aromatic carbons, and the aliphatic carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (in ppm) for the protons and carbons of the target molecule, referenced to Tetramethylsilane (TMS) at 0 ppm. These predictions are based on standard chemical shift values and data from similar structures.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃-CH₂-O) | ~1.25 | Triplet | 3H | ~7.1 |

| H-b (CH₃-O-Ar) | ~3.88 | Singlet | 3H | - |

| H-c (-CH₂-CH₂-CO-Ar) | ~2.85 | Triplet | 2H | ~6.5 |

| H-d (-CO-CH₂-CH₂-) | ~3.15 | Triplet | 2H | ~6.5 |

| H-e (-O-CH₂-CH₃) | ~4.15 | Quartet | 2H | ~7.1 |

| H-f (Ar-H ortho to OCH₃) | ~6.95 | Doublet | 2H | ~8.8 |

| H-g (Ar-H ortho to CO) | ~7.95 | Doublet | 2H | ~8.8 |

| H-h (-CO-CH₂-CO-) | ~2.95 | Singlet | 2H | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃-CH₂-O) | ~14.1 |

| C-2 (CH₃-O-Ar) | ~55.5 |

| C-3 (-CH₂-CH₂-CO-Ar) | ~35.0 |

| C-4 (-CO-CH₂-CH₂-) | ~38.0 |

| C-5 (-O-CH₂-CH₃) | ~61.0 |

| C-6 (Ar-C ortho to OCH₃) | ~113.8 |

| C-7 (Ar-C ortho to CO) | ~130.5 |

| C-8 (Ar-C ipso to OCH₃) | ~163.5 |

| C-9 (Ar-C ipso to CO) | ~128.0 |

| C-10 (Ar-CO) | ~196.0 |

| C-11 (-CH₂-CO-CH₂-) | ~202.0 |

| C-12 (Ester CO) | ~172.0 |

| C-13 (-CO-CH₂-CO-) | ~45.0 |

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[6] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift axis using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Spectral Interpretation: Assign the signals in both spectra to the corresponding atoms in the molecule. Analyze the multiplicities and coupling constants in the ¹H spectrum to confirm the connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Rationale for Use

-

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₆H₂₀O₅).

-

Structural Fragmentation: The fragmentation pattern obtained from techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can provide evidence for the presence of key structural motifs, such as the ethyl ester and the methoxyphenyl ketone moieties.

Predicted Mass Spectral Data

Table 3: Predicted m/z Values for Key Ions (ESI+)

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₆H₂₁O₅]⁺ | 293.1384 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₆H₂₀O₅Na]⁺ | 315.1203 | Sodium adduct |

| [M-OC₂H₅]⁺ | [C₁₄H₁₅O₄]⁺ | 247.0965 | Loss of the ethoxy group |

| [C₈H₇O₂]⁺ | [C₈H₇O₂]⁺ | 135.0441 | p-methoxybenzoyl cation |

Experimental Protocol: LC-MS (ESI) Analysis

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl 6-methyl-2,4-dioxoheptanoate | 36983-32-1 | Benchchem [benchchem.com]

- 3. 1188265-06-6 | Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. scs.illinois.edu [scs.illinois.edu]

A Robust and Validated RP-HPLC Method for the Quantification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. Developed for researchers in pharmaceutical and chemical synthesis, this guide provides a comprehensive framework, from the foundational chromatographic principles to a step-by-step, validated protocol. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. We will explore the rationale behind each parameter selection, ensuring the protocol is not only replicable but also scientifically sound and adaptable to various laboratory settings. This document is designed to serve as a complete resource for purity assessment, reaction monitoring, and quality control of the target analyte.

Foundational Principles & Method Rationale

A successful analytical method is built upon a thorough understanding of the analyte's chemical properties and its interaction with the chromatographic system. This section explains the causal choices that form the bedrock of this protocol.

Analyte Physicochemical Characteristics

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a molecule of moderate polarity, characterized by several key functional groups:

-

A 4-methoxyphenyl group: This aromatic system is the primary chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.[1] Its presence also imparts significant hydrophobic character.

-

A diketone system (4,7-dioxo): The two ketone groups introduce polarity and are secondary chromophores.

-

An ethyl heptanoate chain: This aliphatic ester chain contributes to the molecule's overall hydrophobicity.

Given this structure, the molecule is readily soluble in common organic solvents like acetonitrile and methanol. Its retention behavior can be effectively controlled by modulating the organic-to-aqueous ratio in a reversed-phase system.

Separation Mode: The Case for Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used separation technique in the pharmaceutical and chemical industries, accounting for approximately 80% of all HPLC applications.[2] It is the ideal choice for this analyte for several reasons:

-

Hydrophobicity Match: The analyte's nonpolar (aliphatic and aromatic) and polar (ketone and ester) moieties make it perfectly suited for the hydrophobic interactions that govern retention in RP-HPLC.[3][4]

-

Versatility and Robustness: RP-HPLC systems, particularly with C18 columns, are known for their stability, reproducibility, and wide applicability to a vast range of small molecules.[5]

-

Eluent Compatibility: The use of polar mobile phases like water mixed with acetonitrile or methanol is cost-effective, readily available, and compatible with UV detection.[6]

Stationary Phase Selection: C18 as the Gold Standard

The stationary phase is the heart of the separation. A C18 (octadecylsilane) bonded silica column was selected as the optimal stationary phase.

-

Mechanism of Action: C18 columns provide a highly hydrophobic surface, maximizing retention for moderately nonpolar compounds like our target analyte through van der Waals forces.[7]

-

Proven Performance: C18 columns are the most popular choice in RP-HPLC due to their high surface area coverage and excellent separation power for a broad range of analytes.[7] A standard column geometry (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection: A Simple and Effective Isocratic System

The mobile phase is the primary tool for controlling retention and achieving separation.[8][9]

-

Solvent Choice: A binary mixture of Acetonitrile (ACN) and Water was chosen. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for sensitive analyses at low wavelengths.[6]

-

Elution Mode: An isocratic elution (constant mobile phase composition) is employed. This approach is ideal for analyzing a single target compound or a simple mixture, offering enhanced simplicity, robustness, and reproducibility compared to gradient elution.[4] A starting composition of 60:40 (v/v) Acetonitrile:Water is recommended as a robust starting point.

Detection Wavelength: Leveraging the Aromatic Chromophore

The presence of the methoxyphenyl group dictates the choice of a UV detector, the most common and reliable detector in HPLC systems.[10]

-

Principle: Molecules with aromatic rings or conjugated double bonds absorb light in the UV-visible spectrum (typically 200-400 nm).[1][10] The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.[1]

-

Wavelength Selection: The 4-methoxyphenyl moiety is expected to have a strong absorbance maximum (λmax) around 274 nm . Setting the detector to this wavelength will provide maximal sensitivity and selectivity for the analyte, minimizing interference from potential impurities that may not absorb at this wavelength. A photodiode array (PDA) detector can be used initially to confirm the λmax and ensure peak purity throughout the analysis.

Instrumentation and Materials

Instrumentation

-

HPLC System with a binary or quaternary pump, degasser, autosampler, and column thermostat.

-

UV/Vis or Photodiode Array (PDA) Detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents

-

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate reference standard (>98% purity).

-

Acetonitrile (HPLC Grade or higher).

-

Water (HPLC Grade, Milli-Q or equivalent).

-

Methanol (HPLC Grade, for cleaning).

Chromatographic Column

-

Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Detailed Experimental Protocols

Mobile Phase Preparation

-

Carefully measure 600 mL of HPLC-grade Acetonitrile.

-

Carefully measure 400 mL of HPLC-grade Water.

-

Combine the solvents in a suitable clean, glass reservoir.

-

Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump heads.[11]

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.

-

Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase (60:40 ACN:Water). This working standard is used for routine analysis and system suitability checks.

Sample Preparation

-

Accurately weigh an appropriate amount of the sample material (e.g., 25 mg of a reaction mixture) into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with Acetonitrile.

-

Perform a subsequent dilution with the mobile phase to bring the expected concentration of the analyte into the linear range of the method (e.g., 100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

HPLC System Configuration and Parameters

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/PDA |

| Detection Wavelength | 274 nm |

| Run Time | 10 minutes |

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified. Inject the working standard solution (100 µg/mL) five times consecutively. The results must meet the following criteria, which are based on common pharmaceutical guidelines.

| SST Parameter | Acceptance Criteria |

| Retention Time (RT) Precision | Relative Standard Deviation (%RSD) ≤ 1.0% |

| Peak Area Precision | %RSD ≤ 2.0% |

| Tailing Factor (Asymmetry) | 0.8 – 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).

-

Perform the System Suitability Test as described in section 3.5.

-

If SST passes, inject a blank (mobile phase) to ensure no carryover.

-

Inject the prepared standard and sample solutions in a defined sequence.

-

After analysis, flush the column with a high-organic mobile phase (e.g., 80:20 ACN:Water) before storing it according to the manufacturer's instructions.

Expected Results & Method Validation

Representative Chromatogram

Under the specified conditions, Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is expected to elute as a sharp, well-defined, and symmetrical peak with an estimated retention time of approximately 4.5 - 6.0 minutes. The exact retention time may vary depending on the specific column brand and system dead volume.

Method Validation Framework

This method is designed to be fully validated according to the International Conference on Harmonisation (ICH) guidelines.[12] A summary of the validation parameters and their typical acceptance criteria is provided below. Laboratories should perform this validation to ensure the method is suitable for its intended purpose.

| Validation Parameter | Purpose | Expected Performance |

| Linearity | To demonstrate a direct proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of 10-200 µg/mL. |

| Precision (Repeatability) | To assess the closeness of agreement between multiple analyses of the same sample. | %RSD ≤ 2.0% for peak area and retention time. |

| Accuracy | To assess the agreement between the measured value and the true value. | %Recovery of 98.0% - 102.0% for spiked samples. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-Noise ratio of 10:1; Precision at LOQ with %RSD ≤ 10%. |

| Specificity | To ensure the method measures only the desired analyte without interference. | Peak purity analysis using a PDA detector; resolution of >2 from adjacent peaks. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

Caption: End-to-end workflow for the HPLC analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Conclusion

The RP-HPLC method presented in this application note provides a reliable, efficient, and robust tool for the quantitative analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. By employing a standard C18 column and a simple isocratic mobile phase, the protocol is both accessible and easily transferable between laboratories. The detailed rationale and validation framework ensure that users can implement this method with a high degree of confidence for applications ranging from routine quality control to in-process monitoring of chemical syntheses.

References

-

Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 399-405. [Link]

-

Adianingsih, O. R., Ihsan, B. R. P., Puspita, O. E., & Maesayani, K. S. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Tropical Journal of Natural Product Research, 7(9), 4013-4018. [Link]

-

Element Lab Solutions. HPLC UV detection. [Link]

-

alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]

-

Agilent Technologies. (2010). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Application Note. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

LCGC International. (2009). How Reversed-Phase Liquid Chromatography Works. [Link]

-

Element Lab Solutions. HPLC Solvent Selection. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Link]

-

Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

LCGC International. (2015). Important Aspects of UV Detection for HPLC. [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

-

LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

-

Waters Corporation. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Note. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ionsource.com [ionsource.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. welch-us.com [welch-us.com]

- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. public.pensoft.net [public.pensoft.net]

Application Note and Protocols for the NMR Spectroscopic Analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Introduction: Structural Elucidation of a Diketo-Ester Derivative

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2][3] For researchers and professionals in drug development, the precise characterization of novel molecules is a critical step. This guide provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. This diketo-ester is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, making its unambiguous structural verification essential.

This document is designed to be a practical resource, explaining not just the procedural steps but also the underlying scientific rationale for the experimental choices. By following these protocols, researchers can confidently determine and verify the chemical structure of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. Below is the chemical structure of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate with a systematic atom numbering scheme that will be used for spectral assignments throughout this guide.

Figure 1: Structure of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate with Atom Numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to minimize interfering residual solvent peaks.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Figure 2: Workflow for NMR Spectroscopic Analysis.

Table 1: Recommended NMR Acquisition Parameters

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |

| Number of Scans | 16 | Sufficient for good signal-to-noise for a 10-20 mg sample. | |

| Spectral Width | 16 ppm | Covers the typical chemical shift range for organic molecules. | |

| Acquisition Time | ~2 s | Provides adequate resolution. | |

| Relaxation Delay | 2 s | Allows for full relaxation of protons between scans. | |

| ¹³C NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment. |

| Number of Scans | 1024 | ¹³C has a low natural abundance, requiring more scans.[4] | |

| Spectral Width | 240 ppm | Encompasses the full range of carbon chemical shifts. | |

| Acquisition Time | ~1 s | Balances resolution and experiment time. | |

| Relaxation Delay | 2 s | Ensures proper relaxation of carbon nuclei. | |

| DEPT-135 | Pulse Program | dept135 | Differentiates CH, CH₂, and CH₃ signals. |

| Number of Scans | 256 | Fewer scans than a standard ¹³C experiment are often sufficient. | |

| COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY experiment. |

| Number of Scans | 2-4 | Typically provides sufficient signal. | |

| Increments | 256 in F1 | Determines the resolution in the indirect dimension. | |

| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Standard gradient-selected HSQC for one-bond C-H correlations. |

| Number of Scans | 2-4 | Proton-detected experiment, so fewer scans are needed. | |

| Increments | 256 in F1 | Adequate resolution for most applications. | |

| HMBC | Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC for long-range C-H correlations. |

| Number of Scans | 8-16 | Longer-range correlations are weaker, requiring more scans. | |

| Increments | 256 in F1 | Balances resolution and experiment time. |

Data Processing and Spectral Interpretation

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (for CDCl₃, ¹H at 7.26 ppm and ¹³C at 77.16 ppm).

-

Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[4]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H9 | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the H8 methylene protons. |

| H3 | ~2.00 | Quintet (quin) | 2H | Methylene protons coupled to both H2 and H5 methylene groups. |

| H2 | ~2.60 | Triplet (t) | 2H | Methylene protons adjacent to the ester carbonyl, shifted downfield.[5] |

| H5 | ~2.80 | Triplet (t) | 2H | Methylene protons between two carbonyl groups, deshielded. |

| H6 | ~3.20 | Triplet (t) | 2H | Methylene protons adjacent to a ketone and the aromatic ring. |

| H7' | ~3.90 | Singlet (s) | 3H | Methoxy group protons, typically a sharp singlet.[6] |

| H8 | ~4.15 | Quartet (q) | 2H | Ethyl group methylene protons, coupled to the H9 methyl protons and deshielded by the ester oxygen.[5] |

| H3', H5' | ~7.00 | Doublet (d) | 2H | Aromatic protons ortho to the methoxy group. |

| H2', H6' | ~7.95 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group, significantly deshielded. |

Predicted ¹³C NMR and DEPT-135 Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework, while the DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)